molecular formula C10H12FIO B15335097 1-(tert-Butoxy)-4-fluoro-2-iodobenzene

1-(tert-Butoxy)-4-fluoro-2-iodobenzene

Cat. No.: B15335097
M. Wt: 294.10 g/mol
InChI Key: PRYBGKCFYQCUBW-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-fluoro-2-iodobenzene is an organic compound that features a tert-butoxy group, a fluorine atom, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the tert-butoxy group, fluorine, and iodine onto a benzene ring through a series of reactions. One common method involves the following steps:

    Nitration: The starting benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is reacted with potassium iodide to introduce the iodine atom.

    Fluorination: The fluorine atom is introduced using a suitable fluorinating agent.

    tert-Butylation: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tert-butoxy group.

    Elimination Reactions: The tert-butoxy group can be eliminated under certain conditions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzene derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(tert-Butoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-fluoro-2-iodobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, while the fluorine and iodine atoms can participate in specific chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the steric hindrance provided by the tert-butoxy group.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxy)-4-fluoro-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.

    1-(tert-Butoxy)-4-fluoro-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-(tert-Butoxy)-4-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of iodine.

Uniqueness

1-(tert-Butoxy)-4-fluoro-2-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C10H12FIO

Molecular Weight

294.10 g/mol

IUPAC Name

4-fluoro-2-iodo-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12FIO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

PRYBGKCFYQCUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)I

Origin of Product

United States

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